molecular formula C21H23N3O4 B2468681 N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 2034523-48-1

N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2468681
CAS No.: 2034523-48-1
M. Wt: 381.432
InChI Key: UOEFGHUQKSHADS-UHFFFAOYSA-N
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Description

N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound characterized by a variety of functional groups, including amide, phenyl, and azetidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps:

  • Formation of the isoindoline-1,3-dione core: : Reacting phthalic anhydride with appropriate amines under reflux conditions.

  • Azetidinone formation: : Azetidinone rings are usually constructed through cyclization reactions, often using strong bases or acid catalysts.

  • Coupling reactions: : The phenyl ring with specific substituents can be attached via palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.

  • Amide bond formation: : Coupling reagents like EDCI/HOBt are employed to form the final amide linkage.

Industrial Production Methods

Industrial-scale production may involve similar synthetic steps, optimized for yield and cost-effectiveness. Process intensification techniques such as continuous flow synthesis might be employed to improve the scalability of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide undergoes various chemical reactions including:

  • Oxidation: : Commonly oxidized using agents like KMnO4 or Jones reagent.

  • Reduction: : Reduced using agents such as LiAlH4 or NaBH4.

  • Substitution: : Participates in nucleophilic substitution reactions, especially at the phenyl ring or azetidinone moieties.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: : KMnO4, H2O2

  • Reducing agents: : LiAlH4, NaBH4

  • Substitution reagents: : Halides, alkoxides

Major Products

The major products depend on the specific reaction and reagents used, with transformations at the amide, phenyl, or azetidinone functionalities being common.

Scientific Research Applications

Chemistry

Used as a precursor in synthetic organic chemistry to develop novel compounds with potential biological activity.

Biology

Studied for its interactions with various biological targets, potentially useful in the development of new therapeutic agents.

Medicine

Investigated for its potential in drug development, particularly for its possible anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways: : Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-oxo-2H-chromen-4-yl)phenyl)acetamide

  • N-(4-(2-(2-oxo-2,3-dihydrobenzofuran-3-yl)ethyl)phenyl)acetamide

Uniqueness

  • Structure: : The combination of isoindoline-1,3-dione and azetidinone is unique, providing distinctive chemical reactivity.

This compound is quite remarkable for its synthetic versatility and potential applications across multiple domains of scientific research. Whether in synthetic chemistry, biology, medicine, or industrial applications, its unique structure and reactivity offer a wealth of possibilities.

Properties

IUPAC Name

N-[4-[2-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13(25)22-15-8-6-14(7-9-15)10-19(26)23-11-16(12-23)24-20(27)17-4-2-3-5-18(17)21(24)28/h2-3,6-9,16-18H,4-5,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFGHUQKSHADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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